1,1,2-Trifluoro-1,3-butadiene
Description
1,1,2-Trifluoro-1,3-butadiene (CAS No. 68155-04-4) is a fluorinated derivative of 1,3-butadiene, characterized by three fluorine atoms substituted on the first and second carbon atoms of the conjugated diene system. Its molecular formula is C₄H₃F₃, and it belongs to the class of perfluorinated compounds (PFCs), which are notable for their thermal stability and chemical inertness due to strong C-F bonds .
Properties
CAS No. |
68155-04-4 |
|---|---|
Molecular Formula |
C4H3F3 |
Molecular Weight |
108.06 g/mol |
IUPAC Name |
1,1,2-trifluorobuta-1,3-diene |
InChI |
InChI=1S/C4H3F3/c1-2-3(5)4(6)7/h2H,1H2 |
InChI Key |
FWTUDISDSYABRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1,1,2-Trifluoro-1,3-butadiene:
1,3-Butadiene (CAS 106-99-0)
- Molecular Formula : C₄H₆
- Properties : A gaseous, highly reactive hydrocarbon used primarily in polymer production (e.g., synthetic rubber).
- Reactivity : Prone to polymerization and reacts violently with halogens, oxygen, and strong acids . Forms explosive peroxides upon oxidation .
- Toxicity: Classified as a carcinogen (OSHA Standard 29 CFR 1910.1051) with documented developmental toxicity in mice .
Tetrachlorobutadiene (CAS 58334-79-5)
- Molecular Formula : C₄Cl₄
- Properties : A chlorinated analog with four chlorine substituents. Likely less volatile than 1,3-butadiene due to higher molecular weight.
- Reactivity: Reacts with nucleophiles in substitution reactions.
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123, CAS 306-83-2)
- Molecular Formula : C₂HCl₂F₃
- Properties : A partially fluorinated/chlorinated compound with refrigerant applications.
- Toxicity : Less acutely toxic than 1,3-butadiene but exhibits moderate bioaccumulation.
Data Table: Comparative Analysis
Research Findings and Key Insights
Fluorination Effects: The substitution of fluorine in this compound enhances thermal and chemical stability compared to chlorinated analogs like Tetrachlorobutadiene.
Toxicity Gaps: While 1,3-butadiene has well-documented carcinogenicity, toxicity data for this compound are sparse. Its structural similarity to persistent PFCs suggests possible bioaccumulation risks requiring further study .
Industrial Potential: The compound’s stability and fluorinated structure position it as a candidate for high-performance materials, contrasting with 1,3-butadiene’s bulk use in rubber production .
Preparation Methods
Aqueous-Phase Zinc-Mediated Dehalogenation
A breakthrough method utilizes water as a solvent and metallic zinc for the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This approach avoids polar organic solvents, simplifying product isolation. In a representative procedure, 46 g of the precursor reacted with 10.8 g of zinc powder in water at 70–80°C for 1 hour, yielding 24.7 g of crude product with 98.9% purity and 86.1% yield. The reaction mechanism proceeds via β-elimination, where zinc abstracts bromine and chlorine atoms, forming the conjugated diene.
Table 1: Optimization of Zinc-Mediated Dehalogenation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Zinc:Precursor Ratio | 1:1–1.5 | 85–90 | 98–99.5 |
| Temperature (°C) | 70–90 | 86.1 | 98.9 |
| Reaction Time (h) | 1–1.5 | 84–88 | 97–99 |
Role of Alternative Reducing Agents
Iron, aluminum, and copper have been tested as substitutes for zinc. Aluminum in aqueous medium at 50°C achieved a 78% yield but required longer reaction times (3–4 hours). Copper catalysts, while effective, introduced impurities due to partial oxidation, necessitating additional purification steps.
Thermal Decomposition of 1,1,2-Trifluoro-1,2-Dichloroethane
Pyrolysis of 1,1,2-trifluoro-1,2-dichloroethane (C₂F₃Cl₂H) in a flow reactor at 973–1123 K produces trifluorochloroethylene (C₂F₃Cl) and hydrogen chloride. Under diluted aqueous vapor conditions, the selectivity toward C₂F₃Cl reaches 80–90% at 85–95% conversion. Side products such as 1,2-difluorodichloroethylene (C₂F₂Cl₂) and hexafluoro-1,3-butadiene (C₄F₆) form via radical recombination but are suppressed by optimizing surface-to-volume ratios and adding radical inhibitors like propylene.
Table 2: Key Pyrolysis Parameters and Outcomes
| Temperature (K) | Contact Time (s) | Conversion (%) | Selectivity to C₂F₃Cl (%) |
|---|---|---|---|
| 973 | 0.15 | 65 | 75 |
| 1073 | 0.15 | 92 | 88 |
| 1123 | 0.15 | 97 | 82 |
Catalytic Approaches and Mechanistic Insights
Heterogeneous Catalysis
Nickel and palladium catalysts on alumina supports enhance dehydrofluorination rates. For example, Pd/Al₂O₃ at 300°C converts 1,1,2-trifluoro-1-chloroethane to 1,1,2-trifluoroethylene, which dimerizes to form the target butadiene. Surface-mediated reactions reduce hexafluoro-1,3-butadiene byproducts to <1% in industrial settings.
Radical Inhibition Strategies
Adding 1–2 mol% propylene (C₃H₆) quenches CF₂ and CFCl radicals, curtailing side reactions. This increases the main product yield by 12–15% in flow reactors.
Solvent Effects and Purification Techniques
Aqueous vs. Organic Solvents
Comparative studies demonstrate that water outperforms dimethyl sulfoxide (DMSO) and CFC-113 in zinc-mediated reactions. DMSO systems require post-reaction neutralization and extraction, lowering yields to 65–70%. In contrast, aqueous phases enable straightforward phase separation and distillation, achieving >99% purity.
Distillation Protocols
Fractional distillation under reduced pressure (50–100 mmHg) isolates this compound from chlorinated byproducts. A reflux ratio of 5:1 in a 20-tray column yields 99.2% purity.
Industrial Applications and Scalability
The compound’s low dielectric constant and thermal stability make it valuable for:
-
Fluoroelastomers : Copolymerization with vinylidene fluoride enhances chemical resistance.
-
Pharmaceutical Intermediates : Serves as a dienophile in Diels-Alder reactions to synthesize fluorinated heterocycles.
Pilot-scale trials using continuous flow reactors achieved 500 kg/day output with 83% yield, validating commercial viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
